2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride
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Overview
Description
2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(Propan-2-yl)-1,4-oxazepane with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂):
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Alcohols and Amines: Formed through reduction reactions.
Scientific Research Applications
2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)-1,4-oxazepane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-(Propan-2-yl)-1,4-oxazepane-4-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which makes it highly reactive and versatile for various chemical transformations. This reactivity allows it to be used as a key intermediate in the synthesis of a wide range of compounds, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-propan-2-yl-1,4-oxazepane-4-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c1-7(2)8-6-11(9(10)12)4-3-5-13-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
CPLZIPIUFAHFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCCO1)C(=O)Cl |
Origin of Product |
United States |
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